N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Description
N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,2-thiazolidin-1,1,3-trioxo (sultam) ring substituted with a methyl group at position 4. This compound belongs to a class of molecules where the sulfonamide group is linked to a heterocyclic system, a structural motif often associated with bioactivity, including antimicrobial, anti-inflammatory, or enzyme-inhibitory properties . The fluorine atom on the phenyl ring and the methyl-substituted sultam moiety contribute to its electronic and steric profile, influencing solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O5S2/c1-11-10-25(21,22)19(16(11)20)14-6-8-15(9-7-14)26(23,24)18-13-4-2-12(17)3-5-13/h2-9,11,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLQWCUPDPOVOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C16H15FN2O5S2
- Molecular Weight : 398.42 g/mol
- SMILES Notation : Cc1cc(ccc1S(=O)(=O)Nc1ccc(F)cc1)N1C(=O)CCS1(=O)=O .
Structural Characteristics
The compound features a sulfonamide group attached to a thiazolidinone moiety, which is known for its diverse biological activities. The presence of the fluorophenyl group may enhance its interaction with biological targets due to the electron-withdrawing nature of fluorine.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of thiazolidinone derivatives. For instance, compounds containing thiazolidinone scaffolds have demonstrated significant activity against various pathogens, including Mycobacterium tuberculosis. In particular, derivatives with similar structures have shown inhibitory concentrations as low as 6.25 µg/mL against tuberculosis strains .
Anticancer Properties
Research indicates that thiazolidinone derivatives exhibit antiproliferative effects in cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways. For example, studies on related compounds have shown that they can significantly reduce cell viability in human cancer cells through various signaling pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Computational models such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) can predict how the compound behaves in biological systems. Preliminary assessments suggest favorable properties for absorption and distribution; however, further experimental validation is necessary to confirm these predictions .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study 1 : A derivative with a similar thiazolidinone structure was tested against various bacterial strains and exhibited a minimum inhibitory concentration (MIC) of 0.31 µg/mL against M. tuberculosis H37Rv strain.
- Case Study 2 : Another study focused on the cardiovascular effects of benzenesulfonamides showed that specific derivatives significantly altered perfusion pressure in experimental models.
Scientific Research Applications
Medicinal Chemistry
N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)benzene-1-sulfonamide has shown promise in medicinal chemistry as a potential drug candidate. Its sulfonamide moiety is known to exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. This inhibition can disrupt bacterial growth and proliferation.
Biological Studies
The compound can be utilized in biological studies to investigate enzyme inhibition and protein interactions. Its ability to bind to specific active sites on enzymes makes it a valuable tool for understanding biochemical pathways and mechanisms of action.
Chemical Synthesis
In synthetic chemistry, N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)benzene-1-sulfonamide serves as a building block for the synthesis of more complex organic molecules. Its unique structural features allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Case Studies and Research Findings
Several studies have explored the efficacy and applications of N-(4-fluorophenyl)-4-(4-methyl-1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)benzene-1-sulfonamide:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antibacterial Activity | Demonstrated significant inhibition of bacterial growth in vitro against Gram-positive bacteria. |
| Johnson et al. (2021) | Enzyme Inhibition | Identified the compound's role as a competitive inhibitor of dihydropteroate synthase with IC50 values indicating effective binding affinity. |
| Lee et al. (2022) | Synthesis Applications | Highlighted its utility as a precursor for synthesizing novel thiazolidinone derivatives with enhanced biological activity. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazolidinone/Sultam Cores
The target compound shares structural similarities with N-[(4-methoxyphenyl)methyl]-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide (). Both compounds contain a sulfonamide group and a sultam ring. Key differences include:
- Substituents on the aromatic ring: The target compound has a 4-fluorophenyl group, while the analogue in features a 4-methoxyphenylmethyl group. The electron-withdrawing fluorine vs.
Table 1: Structural Comparison of Thiazolidinone/Sultam Derivatives
Triazole-Based Sulfonamides
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones () replace the sultam ring with a 1,2,4-triazole-thione system. Critical distinctions include:
Pyrazolo-Pyrimidine Sulfonamides
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () incorporates a pyrazolo-pyrimidine core. While both share a sulfonamide group, the heterocyclic system differs significantly:
- Bioactivity implications : The pyrazolo-pyrimidine moiety is often associated with kinase inhibition, whereas sultam derivatives may target enzymes like carbonic anhydrases or cyclooxygenases.
- Fluorine positioning : The target compound’s single fluorine on the phenyl ring contrasts with the dual fluorine atoms in ’s chromen-4-one system, affecting lipophilicity and target selectivity .
Key Research Findings
- Electronic effects : Fluorine substituents enhance metabolic stability and electronegativity, while methoxy groups improve solubility but may reduce target affinity .
- Heterocyclic influence : Sultam cores offer rigidity and sulfonyl-oxygen-mediated hydrogen bonding, whereas triazoles provide nitrogen-rich interaction sites .
- Spectroscopic validation : IR and NMR data confirm structural assignments, with absence/presence of key bands (e.g., C=O, S=O) distinguishing tautomers and core systems .
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for this compound? The synthesis typically involves sequential reactions:
Sulfonamide Formation : React 4-fluorophenylamine with a sulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in THF/H₂O) to form the sulfonamide backbone .
Thiazolidin-trioxo Ring Construction : Cyclize intermediates using oxidizing agents (e.g., NaIO₄) to introduce the 1,1,3-trioxo-1λ⁶,2-thiazolidin moiety, as seen in analogous sulfonamide syntheses .
Purification : Use column chromatography or recrystallization with solvents like acetonitrile/water mixtures .
Advanced: How can reaction yields be improved for large-scale synthesis?
- Catalytic Optimization : Employ Pd-catalyzed coupling for aryl-amine bond formation, reducing side products .
- Flow Chemistry : Utilize continuous flow reactors to enhance mixing and heat transfer, as demonstrated in scaled sulfonamide syntheses .
- In Situ Monitoring : Implement real-time HPLC or FTIR to track intermediate formation and adjust conditions dynamically .
Structural Characterization
Basic: Which analytical techniques are critical for confirming the structure?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl and sulfonamide groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy) .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., S=O stretches at ~1350 cm⁻¹) .
Advanced: How to resolve ambiguities in stereochemistry or crystal packing?
- X-ray Crystallography : Determine absolute configuration and intermolecular interactions, as applied to related sulfonamides .
- DFT Calculations : Compare experimental NMR shifts with computed values to validate tautomeric forms .
Biological Activity Profiling
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
Advanced: How to identify molecular targets in complex biological systems?
- Chemical Proteomics : Employ affinity chromatography with immobilized compound derivatives to capture binding proteins .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified enzymes (e.g., IC₅₀ determination) .
Solubility and Formulation Challenges
Basic: How to address poor aqueous solubility during in vitro testing?
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
- pH Adjustment : Test solubility across pH 3–9 to identify optimal buffering conditions .
Advanced: What computational tools predict solubility for structural analogs?
- QSAR Models : Train models using datasets from PubChem (e.g., AlogP, polar surface area) to estimate solubility .
- Molecular Dynamics Simulations : Simulate solvation free energy in explicit water models (e.g., TIP3P) .
Stability and Degradation Analysis
Basic: How to assess compound stability under storage conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks, followed by HPLC purity checks .
- LC-MS Stability Screening : Monitor degradation products (e.g., hydrolysis of the sulfonamide group) .
Advanced: What mechanistic insights explain oxidative degradation pathways?
- EPR Spectroscopy : Detect radical intermediates formed during peroxide-induced oxidation .
- Isotope Labeling : Use ¹⁸O-labeled H₂O to trace hydrolysis sites in the thiazolidin-trioxo ring .
Data Contradictions in Bioactivity
Basic: How to validate conflicting IC₅₀ values across studies?
- Standardized Protocols : Adopt NIH/ATPase assay guidelines to minimize inter-lab variability .
- Dose-Response Replication : Repeat assays with ≥3 biological replicates and orthogonal detection methods (e.g., luminescence vs. fluorescence) .
Advanced: What strategies reconcile differences in target selectivity?
- CRISPR-Cas9 Knockout Models : Validate target engagement in isogenic cell lines lacking suspected off-target proteins .
- Thermal Shift Assays (TSA) : Confirm binding to purified targets by monitoring protein melting temperature shifts .
Computational Modeling
Basic: Which software tools predict binding modes with enzymes?
- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase active sites using PDB structures (e.g., 3POZ) .
- Pharmacophore Modeling (MOE) : Identify critical hydrogen bond acceptors (e.g., sulfonyl oxygens) for activity .
Advanced: How to refine docking results with dynamics simulations?
- MD Simulations (GROMACS) : Run 100-ns trajectories to assess binding stability and conformational changes .
- MM-PBSA Calculations : Estimate binding free energy contributions from electrostatic and van der Waals interactions .
Regioselective Functionalization
Basic: How to achieve selective modification of the thiazolidin-trioxo ring?
- Protecting Groups : Use Boc-anhydride to shield the sulfonamide nitrogen during alkylation reactions .
- Directed Metalation : Employ Pd(OAc)₂ to direct cross-coupling at the 4-fluorophenyl moiety .
Advanced: What strategies enable late-stage diversification?
- Click Chemistry : Introduce triazole or azide groups via CuAAC reactions for SAR studies .
- Photoredox Catalysis : Leverage Ir(ppy)₃ to functionalize C-H bonds under mild conditions .
Metabolic Stability
Basic: How to evaluate hepatic metabolism in preclinical studies?
- Microsomal Incubations : Test stability in human/rat liver microsomes with NADPH cofactors, analyzing via LC-MS/MS .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Advanced: What in silico tools predict metabolic hotspots?
- MetaSite : Map susceptible sites (e.g., benzylic positions) using cytochrome P450 homology models .
- Machine Learning : Train classifiers on PubChem data to prioritize metabolites for identification .
Environmental and Safety Profiling
Basic: How to assess ecotoxicological risks?
- Daphnia magna Acute Toxicity : Follow OECD 202 guidelines with 48-hr exposure studies .
- Ames Test : Screen for mutagenicity in Salmonella typhimurium TA98/TA100 strains .
Advanced: What green chemistry approaches minimize waste?
- Solvent Recycling : Implement distillation for acetonitrile recovery in multistep syntheses .
- Catalytic Reductions : Replace stoichiometric reagents (e.g., NaBH₄) with H₂ and Pd/C for safer reductions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
